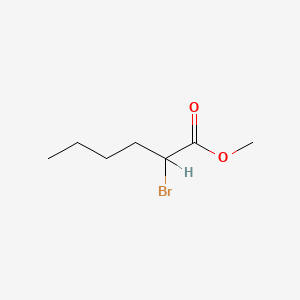

Methyl 2-bromohexanoate

Descripción

Nomenclature and Chemical Identity

The precise identification of a chemical compound is fundamental in scientific research. Methyl 2-bromohexanoate is identified through its systematic names, registry numbers, and fundamental chemical properties.

Systematic and Common Names

The compound is known by several names in scientific literature and chemical databases. Its systematic IUPAC name is this compound. fishersci.fi Commonly used synonyms include Methyl 2-bromocaproate and 2-Bromohexanoic acid methyl ester. nbinno.comfishersci.fisigmaaldrich.comtcichemicals.combangchemicals.com

CAS Registry Numbers

The most commonly cited CAS Registry Number for this compound is 5445-19-2 . innospk.comfishersci.fisigmaaldrich.comtcichemicals.combangchemicals.comchemicalbook.comscbt.comweylchem.combiosynth.comchemsrc.com An alternative CAS number, 70288-61-8, is also associated with this compound. alfa-chemistry.com

Molecular Formula

The molecular formula for this compound is consistently reported as C7H13BrO2 . nbinno.cominnospk.combangchemicals.comchemicalbook.comscbt.comweylchem.combiosynth.comalfa-chemistry.com

Molecular Weight

The molecular weight of the compound is approximately 209.08 g/mol . sigmaaldrich.combangchemicals.comchemicalbook.comscbt.comweylchem.combiosynth.com

Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Systematic Name | This compound fishersci.fi |

| Common Synonyms | Methyl 2-bromocaproate, 2-Bromohexanoic acid methyl ester nbinno.comfishersci.fisigmaaldrich.com |

| Primary CAS No. | 5445-19-2 innospk.comsigmaaldrich.comtcichemicals.combangchemicals.comchemicalbook.comscbt.comweylchem.com |

| Molecular Formula | C7H13BrO2 nbinno.cominnospk.combangchemicals.comchemicalbook.comscbt.comweylchem.comalfa-chemistry.com |

| Molecular Weight | 209.08 g/mol sigmaaldrich.combangchemicals.comchemicalbook.comscbt.comweylchem.com |

Structural Isomers and Related Compounds

The properties and reactivity of this compound can be understood in the context of its isomers and related esters.

Methyl 6-bromohexanoate: This is a structural isomer where the bromine atom is located at the opposite end of the carbon chain from the ester group. fluorochem.co.ukchemicalbook.com It has the same molecular formula (C7H13BrO2) and molecular weight (209.08 g/mol ). fluorochem.co.ukthermofisher.com Its CAS number is 14273-90-6. fluorochem.co.ukchemicalbook.com

Ethyl 2-bromohexanoate: This related compound is the ethyl ester analog, rather than the methyl ester. sigmaaldrich.com It has a molecular formula of C8H15BrO2 and a molecular weight of approximately 223.11 g/mol . sigmaaldrich.comscbt.comnih.gov Its CAS number is 615-96-3. sigmaaldrich.comsigmaaldrich.com Common synonyms include Ethyl 2-bromocapronate and 2-Bromohexanoic acid ethyl ester. scbt.comnih.gov

Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 5445-19-2 | C7H13BrO2 | 209.08 bangchemicals.comchemicalbook.comscbt.com |

| Methyl 6-bromohexanoate | 14273-90-6 | C7H13BrO2 | 209.083 fluorochem.co.ukthermofisher.com |

| Ethyl 2-bromohexanoate | 615-96-3 | C8H15BrO2 | 223.11 sigmaaldrich.comscbt.comnih.gov |

Significance in Modern Organic Synthesis

This compound is a valuable reagent in organic synthesis due to its bifunctional nature. guidechem.cominnospk.com The bromine atom at the alpha-position to the ester carbonyl group is a reactive site, making it an excellent substrate for nucleophilic substitution reactions. guidechem.cominnospk.com This allows for the introduction of a hexanoate-derived carbon chain into various molecular frameworks. innospk.com

Research has demonstrated its utility as a key intermediate in the synthesis of a range of target molecules. nbinno.comnbinno.com Notable applications include:

The synthesis of heterocyclic compounds such as 2-butyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one. sigmaaldrich.comchemicalbook.com

Its use as a starting material for producing agrochemicals, including herbicides and insecticides like permethrin. nbinno.comnbinno.com

Its role as a crucial building block in the synthesis of pharmaceuticals, such as the antihypertensive drug moxonidine. nbinno.com

Its participation in radical addition reactions with alkenes, such as methyl-10-undecenoate, to form lactones and other complex diesters. chemicalbook.com

The compound's ability to participate in diverse chemical transformations, including substitution, elimination, and coupling reactions, underscores its importance as a versatile tool for chemists in academic and industrial research laboratories. guidechem.cominnospk.com

Role as a Versatile Intermediate and Building Block

In organic synthesis, this compound is highly valued as a versatile intermediate. nbinno.cominnospk.comnbinno.com Its utility stems from the two distinct reactive sites within its structure. The bromine atom at the α-position serves as an excellent leaving group, facilitating nucleophilic substitution and elimination reactions. guidechem.cominnospk.com Simultaneously, the methyl ester group can undergo reactions such as hydrolysis or reduction, depending on the desired chemical transformation. guidechem.cominnospk.com

This dual reactivity allows for the strategic introduction of a C6 alkyl chain into various molecules, a common requirement in the development of new compounds. guidechem.cominnospk.com Consequently, it serves as a foundational building block in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, fragrances, and dyes. nbinno.comnbinno.com

In the pharmaceutical sector, it is a crucial intermediate for preparing various active pharmaceutical ingredients (APIs). nbinno.com Research has shown its use in the synthesis of drugs such as anticonvulsants and antitumor agents. nbinno.com Similarly, in the agrochemical industry, it is a starting material for producing insecticides, herbicides, and fungicides. nbinno.comnbinno.com

Applications in the Synthesis of Complex Molecules

The versatility of this compound is demonstrated in its application in various multi-step syntheses of complex molecules.

Key research findings include:

Synthesis of Heterocyclic Compounds: It is used in the synthesis of 2-butyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one, a complex heterocyclic molecule. sigmaaldrich.comchemicalbook.commahaautomation.com This reaction involves the alkylation of a pyridinone derivative, showcasing the reactivity of the carbon-bromine bond.

Radical Addition Reactions: this compound undergoes addition reactions with alkenes. For instance, its reaction with methyl-10-undecenoate results in the formation of a lactone and dimethyl-2-butyltridecandioate. guidechem.comsigmaaldrich.comchemicalbook.com This type of reaction is valuable for creating complex, long-chain carbon skeletons.

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of the antihypertensive drug moxonidine. nbinno.com The synthesis involves the reaction of this compound with 2,6-dichlorobenzylamine, followed by cyclization and deprotection steps to form the final drug molecule. nbinno.com

Agrochemical Synthesis: The compound is a precursor for the insecticide permethrin. nbinno.com The synthesis pathway involves reacting this compound with 3-phenoxybenzyl alcohol, followed by a series of oxidation, esterification, and cyclization steps. nbinno.com

The following table summarizes some of the documented applications of this compound in synthesis:

| Application Area | Synthesized Product(s) | Type of Reaction | Source(s) |

| Pharmaceuticals | Moxonidine (Antihypertensive) | Nucleophilic Substitution, Cyclization | nbinno.com |

| Agrochemicals | Permethrin (Insecticide) | Nucleophilic Substitution, Oxidation, Esterification, Cyclization | nbinno.com |

| Heterocyclic Chemistry | 2-butyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | Alkylation | sigmaaldrich.comchemicalbook.commahaautomation.com |

| Organic Synthesis | Lactone, Dimethyl-2-butyltridecandioate | Radical Addition | guidechem.comsigmaaldrich.comchemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-bromohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLPDRIMFIXNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052715 | |

| Record name | Methyl 2-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-19-2 | |

| Record name | Hexanoic acid, 2-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-bromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5445-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-bromohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Bromohexanoate

Esterification Reactions

Esterification represents a primary and direct route to obtaining Methyl 2-bromohexanoate. This typically involves the reaction of 2-bromohexanoic acid with methanol (B129727).

Esterification of 2-Bromohexanoic Acid with Methanol

The most common method for synthesizing this compound is the direct esterification of 2-bromohexanoic acid with methanol. innospk.commdpi.com This process, a type of Fischer-Speier esterification, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. innospk.commdpi.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is often used as the solvent. masterorganicchemistry.com

Acid catalysis is crucial for the efficient esterification of 2-bromohexanoic acid. innospk.commdpi.com Both homogeneous and heterogeneous acid catalysts are employed.

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are classic catalysts for Fischer esterification. mdpi.comoperachem.com These catalysts protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out under reflux conditions to achieve a reasonable reaction rate. operachem.com

Heterogeneous Catalysts: Solid acid catalysts offer advantages in terms of easier separation from the reaction mixture and potential for recycling. researchgate.netscience.gov Examples include sulfonic acid-functionalized resins like Amberlyst-15 and porous silica-based catalysts. researchgate.netnii.ac.jp Studies on the esterification of similar long-chain carboxylic acids have demonstrated high conversions using these catalysts, sometimes in flow-through reactor systems which can offer enhanced efficiency. nii.ac.jp For instance, the esterification of 6-bromohexanoic acid with methanol has been studied using novel porous solid acid catalysts, showing high activity. researchgate.net

Table 1: Representative Catalytic Conditions for Fischer Esterification

| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| H₂SO₄ | 1:excess (as solvent) | Reflux | 2 hours | 95% | operachem.com |

| Sulfonic Acid Resin | 1:10 | 70°C | 1.5 hours | >96% | mdpi.com |

| HO-SAS (flow reactor) | 1.0 M in Methanol | 110°C | 3 minutes | Quantitative | nii.ac.jp |

Regioselective Esterification Approaches

In the context of synthesizing this compound, the term "regioselective esterification" primarily refers to the selection of the starting material, 2-bromohexanoic acid. The position of the bromo substituent is already established at the alpha-carbon (C2) of the hexanoic acid backbone. Therefore, the subsequent esterification with methanol occurs at the only available carboxylic acid group, inherently ensuring the formation of the desired regioisomer, this compound.

Alternative regioselective strategies would be more relevant for poly-functionalized carboxylic acids or diacids where different carboxyl groups exhibit different reactivities, which is not the case for the direct synthesis of this compound from its corresponding acid.

Bromination Reactions

An alternative synthetic strategy involves introducing the bromine atom onto a hexanoate (B1226103) precursor. This can be achieved either by brominating the carboxylic acid before esterification or by directly brominating the ester.

Alpha-Bromination of Hexanoate Derivatives

The alpha-bromination of a six-carbon chain followed by esterification is a common and effective two-step method to produce this compound.

The Hell-Volhard-Zelinsky (HVZ) reaction is the most prominent method for the alpha-bromination of carboxylic acids. libretexts.orgwikipedia.org This reaction involves treating hexanoic acid with bromine (Br₂) and a catalytic amount of a phosphorus trihalide, typically phosphorus tribromide (PBr₃). wikipedia.orgacs.org The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes. masterorganicchemistry.comlibretexts.org This enol form readily reacts with bromine to selectively introduce a bromine atom at the alpha-position. libretexts.orgwikipedia.org The resulting 2-bromohexanoyl bromide can then be quenched with methanol instead of water to directly yield this compound. wikipedia.orgnrochemistry.com This "in-situ" esterification is an efficient way to obtain the final product.

Table 2: Typical Conditions for Hell-Volhard-Zelinsky Reaction and Subsequent Esterification

| Step | Reagents | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 1. Bromination | Hexanoic acid, Br₂, PBr₃ (cat.) | 50-100°C | 4-6 hours | High | acs.org |

| 2. Esterification | 2-Bromohexanoyl bromide, Methanol | 0°C to RT | - | ~85% | nrochemistry.com |

Alternatively, direct alpha-bromination of methyl hexanoate can be performed, though this can sometimes lead to mixtures of products if the conditions are not carefully controlled.

Radical Addition of Alkyl 2-Haloalkanoates to Alkenes

A more advanced and less common method for constructing the carbon skeleton of bromoesters involves the radical addition of simpler haloalkanoates to alkenes. This is often achieved through Atom Transfer Radical Addition (ATRA). mdpi.comnih.gov In this type of reaction, a radical is generated from an α-haloester, which then adds across the double bond of an alkene. A subsequent atom transfer step introduces a halogen to the resulting radical, yielding the final product.

For the synthesis of this compound, this could theoretically be achieved by the radical addition of a two-carbon bromoester fragment to 1-butene, or a four-carbon bromoester to ethylene. However, a more synthetically relevant example is the addition of methyl 2-bromoacetate to an alkene like 1-butene. The reaction is typically initiated by a transition metal catalyst, such as a copper complex, or by photoredox catalysis. mdpi.comnih.govnih.gov

These reactions are powerful tools for C-C bond formation and can be highly efficient under mild conditions. nih.gov For example, photoredox-catalyzed carbobromination of unactivated alkenes with α-bromoesters has been shown to proceed in high yields. nih.gov

Table 3: Conditions for Photocatalytic Carbobromination of Alkenes with α-Bromoesters

| Alkene | α-Bromoester | Photocatalyst | Light Source | Yield | Reference |

|---|---|---|---|---|---|

| 4-Phenyl-1-butene | Methyl 2-bromoacetate | 4CzIPN | Blue LED (440 nm) | 95% | nih.gov |

| 5-Hexen-1-ol | Diethyl bromomalonate | Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Visible Light | 97% | nih.gov |

Oxidation-Mediated Synthesis

Oxidation reactions provide a direct route to functionalized carboxylic acid derivatives from simple aldehydes.

A notable synthetic route involves the direct oxidative bromination of hexanal (B45976) to form this compound. This method utilizes a combination of Ceric Ammonium Nitrate (CAN) as the oxidant and Lithium Bromide (LiBr) as the bromine source in methanol, which also acts as the esterifying agent. chemicalbook.comstackexchange.com

The reaction proceeds by adding hexanal to a mixture of CAN and LiBr. chemicalbook.com Subsequently, methanol is introduced, and the reaction is stirred for a specific duration at a controlled temperature. chemicalbook.com Research has shown that this process can achieve a high yield of the desired product, this compound, although byproducts such as methyl hexanoate may also be formed. chemicalbook.com The conversion and yield are typically determined using gas-liquid chromatography (GLC). chemicalbook.com The final product can be isolated and purified using techniques like silica (B1680970) gel column chromatography. chemicalbook.com

Detailed findings from a study on the oxidation of various aldehydes, including hexanal, are presented below. chemicalbook.com

Table 1: Reaction Conditions for Oxidation of Hexanal

| Parameter | Value |

| Starting Material | Hexanal |

| Reagents | Ammonium Cerium (IV) Nitrate (CAN), Lithium Bromide (LiBr) |

| Solvent/Reagent | Methanol |

| Temperature | 35-40 °C |

| Reaction Time | 3.5 hours |

| Product Yield | 80% (this compound) |

| Byproduct Yield | 10% (Methyl hexanoate) |

Data sourced from Nikishin, et al. (2017) chemicalbook.com

Novel Synthetic Routes and Process Development

Innovation in chemical synthesis focuses on developing more efficient, safer, and scalable manufacturing processes.

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the manufacture of fine chemicals and pharmaceutical intermediates. innospk.comcontractpharma.com This technology offers significant advantages in safety, efficiency, and control, particularly for reactions that are exothermic or involve hazardous reagents. contractpharma.com While specific literature detailing a continuous flow process exclusively for this compound is not prevalent, the principles are highly applicable to its synthesis.

The benefits of implementing a continuous flow system for producing compounds like this compound include:

Enhanced Safety: Reduces the volume of reactive material at any given time, minimizing risks associated with energetic or hazardous reactions. contractpharma.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is crucial for managing exothermic reactions and improving product selectivity. contractpharma.com

Consistency and Quality: Automated control over reaction parameters ensures consistent product quality and high yields. vulcanchem.com

Companies specializing in fine chemical production are increasingly adopting continuous flow technology for various reaction types, including oxidations, which is relevant to the synthesis of this compound from hexanal. innospk.comnbinno.com

The ability to scale a synthesis method from laboratory to industrial production is a critical factor in chemical manufacturing. innospk.com For this compound, the scalability of its synthesis is essential for meeting commercial demands, with production often reaching quantities packed in 250 kg drums. innospk.com

The esterification of 2-bromohexanoic acid with methanol is described as an efficient and scalable method. innospk.com However, alternative methods, such as the direct oxidation of hexanal, also show promise for large-scale production. The scalability of a process is often dependent on factors like reagent cost, reaction conditions, and the feasibility of transitioning from batch to continuous manufacturing. contractpharma.comthieme-connect.com For instance, some synthetic routes are deemed unreliable or not scalable, making them unsuitable for industrial application. thieme-connect.com

Converting a batch process to a continuous flow operation is a key strategy for achieving scalability. contractpharma.com This approach was successfully used to scale up a nitration process to an annual capacity of over 50 tons by managing the reaction's high energy profile within a standard manufacturing facility. contractpharma.com Such a strategy could be applied to the synthesis of this compound to ensure safe, efficient, and cost-effective production at a large scale. innospk.comcontractpharma.com

Reactivity and Reaction Pathways in Organic Chemistry

Nucleophilic Substitution Reactions

The presence of a bromine atom, a good leaving group, on the carbon adjacent to the ester carbonyl makes methyl 2-bromohexanoate an excellent substrate for nucleophilic substitution reactions. broadpharm.compressbooks.pub These reactions proceed via the displacement of the bromide ion by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The general mechanism for these reactions is the SN2 mechanism, which involves a backside attack by the nucleophile on the electrophilic carbon atom bearing the bromine. masterorganicchemistry.comlibretexts.org This results in an inversion of stereochemistry at the chiral center if the starting material is enantiomerically pure.

Displacement of Bromine by Various Nucleophiles

The bromine atom in this compound can be readily displaced by a variety of nucleophiles. nbinno.comsavemyexams.com This reactivity allows for the introduction of diverse functional groups at the C-2 position. For instance, nitrogen-containing nucleophiles, such as amines and their derivatives, can be used to synthesize α-amino esters, which are important building blocks for peptides and other biologically active molecules. jecibiochem.com The reaction with 2,6-dichlorobenzylamine, followed by cyclization, is a key step in the synthesis of the antihypertensive drug moxonidine. nbinno.com Similarly, reaction with specific pyridine (B92270) derivatives can lead to the formation of heterocyclic compounds like 2-butyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one. guidechem.comchemicalbook.com

Oxygen-based nucleophiles, such as alkoxides and carboxylates, also react with this compound. For example, it can be used to alkylate phenolic compounds like salicylic (B10762653) acid and vanillic acid in the presence of a base like potassium carbonate in DMF. scispace.com Sulfur nucleophiles are also effective in displacing the bromide.

The following table summarizes some examples of nucleophilic substitution reactions with this compound.

| Nucleophile | Reagent | Product Type | Reference |

| Amine | 2,6-Dichlorobenzylamine | Intermediate for Moxonidine | nbinno.com |

| Pyridine derivative | - | 2-Butyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | guidechem.comchemicalbook.com |

| Phenol | Salicylic Acid / Vanillic Acid | 1-Methoxy-1-oxohex-2-yl salicylate (B1505791) / vanillate (B8668496) | scispace.com |

| Thiol | - | α-Thioether | ucl.ac.uk |

Formation of Carbon-Carbon Bonds

This compound is a valuable reagent for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. iupac.orgwikipedia.orgnih.gov This is often achieved through reactions with organometallic reagents or enolates. For instance, Grignard reagents can react with this compound to form α-alkylated esters. jecihz.com

Furthermore, this compound can participate in coupling reactions, such as Suzuki and Negishi couplings, to form more complex carbon skeletons. jecihz.com It also undergoes addition reactions with compounds like methyl-10-undecenoate to yield lactones and diesters. chemicalbook.comsigmaaldrich.com Another important application is in the alkylation of active methylene (B1212753) compounds. For example, it can be used to alkylate 2-(alkylthio)pyrimidin-4(3H)-ones in the synthesis of hydroxamic acids with potential HDAC inhibitory activity. nih.govbeilstein-journals.org

The following table provides examples of carbon-carbon bond-forming reactions involving this compound.

| Reactant | Reaction Type | Product | Reference |

| Methyl-10-undecenoate | Addition Reaction | Lactone and Dimethyl-2-butyltridecandioate | chemicalbook.comsigmaaldrich.com |

| 2-(Alkylthio)pyrimidin-4(3H)-one | Alkylation | Intermediate for Hydroxamic Acids | nih.govbeilstein-journals.org |

| Grignard Reagents | Nucleophilic Substitution | α-Alkylated Ester | jecihz.com |

Transformations Involving the Ester Group

The ester functionality of this compound offers another site for chemical modification, independent of the C-Br bond. innospk.com The two primary transformations of the ester group are hydrolysis and reduction.

Hydrolysis of the Ester Linkage

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-bromohexanoic acid, under either acidic or basic conditions. guidechem.comrsc.org Basic hydrolysis, also known as saponification, is typically carried out using a strong base such as sodium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism. The resulting carboxylate can then be protonated to yield the free carboxylic acid. This transformation is useful when the carboxylic acid functionality is desired for subsequent reactions, such as amide bond formation.

Reduction of the Ester Group

The ester group of this compound can be reduced to a primary alcohol, 2-bromohexan-1-ol. innospk.com Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally unreactive towards esters. adichemistry.commasterorganicchemistry.com The reaction with LiAlH4 proceeds via nucleophilic attack of a hydride ion on the ester carbonyl carbon. adichemistry.comnist.gov It is important to control the reaction conditions to avoid the reduction of the carbon-bromine bond. Selective reduction of the ester in the presence of the halide can be challenging. However, reagents like diisobutylaluminum hydride (DIBAL-H) can sometimes achieve selective reduction of esters to alcohols in the presence of halides. rsc.org

Cyclization Reactions

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of cyclic compounds through intramolecular reactions. researchgate.netresearchgate.netnih.gov These cyclization reactions can lead to the formation of various heterocyclic ring systems. researchgate.net For example, intramolecular cyclization of α-iminoester derivatives, which can be formed from this compound, can be used to synthesize lactams. researchgate.netresearchgate.net The reaction of this compound with specific pyridine derivatives can also lead to cyclized products. guidechem.com The ability to form cyclic structures is a valuable tool in the synthesis of complex natural products and pharmacologically active molecules. rsc.org

Synthesis of Heterocyclic Compounds (e.g., 2-butyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one)

This compound is a key reagent in the synthesis of various heterocyclic compounds. A notable example is its use in the preparation of 2-butyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one. mahaautomation.comchemicalbook.commahaautomation.comsigmaaldrich.com This synthesis highlights the utility of this compound in constructing complex ring systems that are often scaffolds for biologically active molecules. The reaction likely proceeds through nucleophilic substitution where the nitrogen of a substituted aminopyridine displaces the bromide ion of this compound, followed by an intramolecular cyclization to form the oxazinone ring.

Another application in heterocyclic synthesis involves the Williamson ether synthesis. For instance, the phenolic oxygen of 4-nitro-2-formylphenol can act as a nucleophile, attacking the electrophilic carbon of this compound. This reaction is typically carried out in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF), leading to the formation of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This intermediate can then be further manipulated to construct various heterocyclic frameworks.

Furthermore, this compound has been utilized in the synthesis of 2-butyl benzofuran (B130515), an intermediate for the drug amiodarone. google.com In this process, salicylaldehyde (B1680747) is reacted with this compound in the presence of anhydrous sodium carbonate in N,N-dimethylacetamide. The resulting intermediate, 2-(2-aldehyde phenoxy) methyl caproate, undergoes intramolecular cyclization to yield the benzofuran ring system. google.com

The versatility of this compound extends to its use in the synthesis of various other heterocyclic structures. For example, it can be used to alkylate Meldrum's acid adducts, which can then be cyclized to form indanone derivatives. researchgate.net

Intramolecular Reactions

Derivatives of this compound can undergo intramolecular cyclization reactions to form various ring structures. For instance, α-iminoesters derived from the condensation of amino acids with aldehydes can be alkylated with bromoalkylesters, including derivatives of this compound. researchgate.netresearchgate.netpsu.edu These alkylated products can then undergo intramolecular cyclization to produce lactams of varying ring sizes, from five-membered pyrrolidinones to larger macrocyclic lactams. researchgate.netresearchgate.netpsu.edumdpi.com The cyclization can be promoted by either classical heating or microwave irradiation. researchgate.netresearchgate.net

For example, the alkylation of an α-iminoester with a bromoalkylester followed by intramolecular cyclization can yield five- and six-membered ring lactams. researchgate.netmdpi.com The stability of the resulting lactam can be influenced by the ring size, with larger rings sometimes being more prone to ring-opening. psu.edu These reactions provide an efficient route to a variety of lactam skeletons, which are important structural motifs in many natural products and pharmaceuticals. researchgate.netresearchgate.net

| Starting Material (Derivative of this compound) | Reaction Conditions | Product |

| α-Iminoester alkylated with a bromoalkylester | Classical heating or microwave irradiation | Pyrrolidinone (5-membered lactam) |

| α-Iminoester alkylated with a bromoalkylester | Classical heating or microwave irradiation | Piperidinone (6-membered lactam) |

| α-Iminoester alkylated with a bromoalkylester | Classical heating or microwave irradiation | Azepanone (7-membered lactam) |

Radical Reactions

Electron Transfer Initiated Radical Additions

This compound can participate in radical reactions initiated by electron transfer. A notable example is the copper-initiated radical addition to alkenes. uni-oldenburg.deabiosus.org In this type of reaction, an electron is transferred from a metal, such as copper, to the carbon-bromine bond of this compound. This leads to the formation of a carbon-centered radical at the alpha position. This radical can then add across the double bond of an alkene to form a new carbon-carbon bond.

The resulting radical adduct can then undergo further reactions. For instance, in the presence of a suitable terminating agent, a stable product is formed. One common outcome is the intramolecular cyclization of the adduct radical to form a γ-lactone. uni-oldenburg.desigmaaldrich.com For example, the reaction of this compound with methyl 10-undecenoate in the presence of copper powder yields a lactone and dimethyl 2-butyltridecanedioate. chemicalbook.comsigmaaldrich.com The yields of these reactions can sometimes be improved by the in situ formation of the corresponding iodo-derivative by adding sodium iodide to the reaction mixture. uni-oldenburg.deabiosus.org

These radical additions provide a powerful method for carbon-carbon bond formation and the synthesis of complex molecules from simpler precursors. The reactions are often carried out under solvent-free conditions, which is an advantage from an environmental perspective. uni-oldenburg.deuni-oldenburg.de

| Reactants | Initiator | Key Product(s) |

| This compound, Methyl 10-undecenoate | Copper powder | γ-Lactone, Dimethyl 2-butyltridecanedioate |

| Methyl 2-bromopalmitate, Allyl alcohol | Copper powder / NaI | γ-Lactone of an octadecan-1,2-diol |

| Methyl 2-iodoalkanoates, Vinyl acetate (B1210297) | Copper powder | Cyclic acylals |

Stereoselective Transformations

Asymmetric Synthesis Using this compound Precursors

Precursors derived from this compound are valuable in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, in this case, a derivative of this compound, to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Another strategy involves the use of chiral catalysts. For example, the alkylation of α-iminoesters, which can be prepared from precursors related to this compound, can be catalyzed by chiral phase-transfer catalysts like N-benzylcinchonidinium bromide to achieve asymmetric induction. psu.edumdpi.com

Furthermore, the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for asymmetric synthesis. surrey.ac.uk By using a chiral ester of the α-bromo acid, such as one derived from (-)-menthol or (-)-borneol, it is possible to achieve a degree of asymmetric induction in the addition to the carbonyl group. surrey.ac.uk

The development of methods for the asymmetric synthesis of ω-bromo-2(S)-methyl acids highlights the importance of chiral building blocks that can be derived from precursors like this compound for the synthesis of novel amino acid analogues. researchgate.net

Control of Stereochemistry at the Alpha-Carbon

Controlling the stereochemistry at the alpha-carbon of this compound and its derivatives is crucial for the synthesis of enantiomerically pure compounds. Various strategies have been developed to achieve this.

One method involves the diastereoselective bromination of acetals derived from tartaric acid and an appropriate ketone precursor. psu.edu The chiral environment provided by the tartaric acid moiety directs the bromine to one face of the molecule, resulting in a diastereomeric excess of one bromoacetal. This bromoacetal can then be converted to the desired α-bromo ester with high enantiomeric purity. psu.edushu.ac.uk

Another approach is the stereoselective alkylation of enolates. For instance, titanium enolates derived from N-acyl oxazolidinones can undergo stereoselective radical alkylation, allowing for the controlled introduction of a substituent at the alpha-position. ub.edu

The stereochemical outcome of radical additions can also be influenced by the reaction conditions and the nature of the reactants. For example, in the copper-initiated radical addition of alkyl 2-bromohexanoates to alkenes, the diastereoselectivity of the resulting lactone can be influenced by the steric bulk of the ester group. uni-oldenburg.de

Derivatization Studies of this compound

This compound serves as a versatile reagent in organic synthesis, enabling the introduction of a C6 alkyl chain functionalized at the second position. Its reactivity, centered around the bromine atom and the ester group, allows for its use in the creation of a variety of derivatives. The following sections detail specific synthetic applications of this compound in the derivatization of salicylic acid, vanillic acid, N(ε)-methyl-L-lysine, and 4-amino coumarin (B35378).

Synthesis of Salicylic and Vanillic Acid Derivatives

This compound has been successfully employed in the synthesis of novel derivatives of salicylic and vanillic acids. These reactions typically proceed via an O-alkylation of the phenolic hydroxyl group of the respective acids.

In a notable study, salicylic acid and vanillic acid were reacted with this compound in the presence of anhydrous potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF). The reactions were carried out with stirring at a temperature of 93-96 °C for one hour. These conditions facilitated the regioselective synthesis of the target ester derivatives with excellent yields.

Specifically, the reaction of salicylic acid with this compound yielded 1-methoxy-1-oxohex-2-yl salicylate as a colorless oil with a yield of 89%. Similarly, the reaction with vanillic acid produced 1-methoxy-1-oxohex-2-yl vanillate as a beige semi-solid with a high yield of 96%. researchgate.net These synthetic procedures demonstrate an efficient one-step method for the preparation of these phenolic acid derivatives. researchgate.net

Table 1: Synthesis of Salicylic and Vanillic Acid Derivatives using this compound

| Starting Material | Reagent | Product | Yield (%) | Physical State |

|---|---|---|---|---|

| Salicylic Acid | This compound | 1-Methoxy-1-oxohex-2-yl salicylate | 89 | Colorless Oil |

| Vanillic Acid | This compound | 1-Methoxy-1-oxohex-2-yl vanillate | 96 | Beige Semi-solid |

Preparation of N(ε)-methyl-L-lysine Derivatives

The synthesis of N(ε)-methyl-L-lysine derivatives, which are important building blocks for the synthesis of methylated peptides, often involves the use of key intermediates derived from bromohexanoic acid. mdpi.com While direct utilization of this compound is not explicitly detailed in all methodologies, the structural backbone of 2-bromohexanoic acid is central to the synthetic route.

A convenient method for preparing N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysine and N(α)-Fmoc-N(ε)-dimethyl-L-lysine relies on L-2-amino-6-bromohexanoic acid derivatives as pivotal intermediates. mdpi.comnih.gov These intermediates are typically generated from malonate derivatives and dibromobutane. researchgate.netnih.gov The resulting 2-amino-6-bromohexanoic acid structure can then be modified at the ε-position to introduce the desired methyl groups. nih.gov

The general strategy involves the alkylation of an appropriate precursor with a bromohexanoic acid derivative. For instance, ε-N-Methyl-L-lysine and its ethyl ester have been synthesized through the alkylation of α-N-benzoyl-ω-N-p-toluenesulphonylamino acid. researchgate.net This highlights the utility of the bromohexanoic acid scaffold in accessing these methylated lysine (B10760008) derivatives.

Synthesis of 4-Amino Coumarin-Based Derivatives

4-Aminocoumarin (B1268506) and its derivatives are a significant class of heterocyclic compounds with diverse biological activities. bohrium.comrsc.org The amino group at the 4-position of the coumarin ring is nucleophilic and can react with various alkylating and acylating agents. sci-hub.se

In the context of derivatization with bromo-functionalized compounds, a study on the design and synthesis of 4-amino coumarin-based derivatives as potential fungicides reported a compound featuring a 2-bromo-1-oxo-hexyl group. mdpi.comnih.gov This structural motif is directly related to this compound, suggesting a synthetic pathway involving the acylation of 4-aminocoumarin.

While a specific reaction protocol for the direct reaction of this compound with 4-aminocoumarin is not extensively documented in the reviewed literature, the known reactivity of 4-aminocoumarins suggests a plausible synthetic route. The reaction would likely proceed via nucleophilic attack of the amino group of 4-aminocoumarin on the electrophilic carbonyl carbon of this compound, leading to the formation of an amide bond and the corresponding N-(coumarin-4-yl)-2-bromohexanamide derivative. This proposed pathway is consistent with the general reactivity of aminocoumarins towards acylating agents. sci-hub.se

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation and analysis of chemical compounds. For Methyl 2-bromohexanoate, various chromatographic methods are utilized to ensure its quality and facilitate its use in further synthetic applications.

Gas Chromatography (GC) for Purity and Analysis

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. innospk.com Commercial suppliers often specify a purity of ≥98.0% or ≥99.0% as determined by GC. apicalscientific.comsigmaaldrich.comfishersci.casigmaaldrich.com This method is also used to analyze the final product after synthesis. innospk.com

In a typical GC analysis, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase. For instance, a Thermo Scientific Trace 1300 Gas Chromatograph equipped with a Rtx®-35ms column (30 m × 0.25 mm ID × 0.5 μm df) can be used. rsc.org A common method involves a temperature program starting from 50°C, ramping at 20°C/min to 130°C (held for 2 minutes), and then to 220°C (held for 15.5 minutes). rsc.org

For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. This hyphenated technique couples the separation power of GC with the identification capabilities of mass spectrometry. A Thermo Electron Corporation DSQ II GC with a Trace GC ULTRA mass spectrometer and a Supelco SPB-35 column is one such setup. rsc.org The method can involve a temperature ramp from 50°C to 300°C at a rate of 15°C/min, with a 10-minute hold. rsc.org In other applications, an Agilent 6890N/5973I system with a silica (B1680970) capillary column (30 m x 0.25 mm I.D. x 0.25 µm film thickness) might be used, with a temperature program from 70°C to 305°C. aidic.it

Table 1: Example GC and GC-MS Parameters for this compound Analysis

| Parameter | GC Method 1 rsc.org | GC-MS Method rsc.org | GC-MS Method 2 aidic.it |

| Instrument | Thermo Scientific Trace 1300 | Thermo Electron Corp. DSQ II/Trace GC ULTRA | Agilent 6890N/5973I |

| Column | Rtx®-35ms (30 m x 0.25 mm ID x 0.5 µm df) | Supelco SPB-35 | Silica capillary (30 m x 0.25 mm ID x 0.25 µm) |

| Temperature Program | 50°C -> 130°C (20°C/min, hold 2 min) -> 220°C (20°C/min, hold 15.5 min) | 50°C -> 300°C (15°C/min, hold 10 min) | 70°C (hold 2 min) -> 305°C (20°C/min, hold 1 min) |

| Carrier Gas | - | - | Helium (1.2 mL/min) |

| Injector Temperature | - | - | 250°C |

| Ion Source Temperature | - | - | 230°C |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of this compound, offering high resolution and the ability to handle a wide range of compounds. researchgate.net

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of moderately polar compounds like this compound. sielc.comlibretexts.org In this technique, a nonpolar stationary phase is used with a polar mobile phase. libretexts.org A typical mobile phase for analyzing this compound consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. libretexts.org A Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, is suitable for this type of analysis. sielc.com

Table 2: Example Reverse Phase HPLC Conditions for this compound

| Parameter | Condition |

| Column | Newcrom R1 sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid sielc.com |

| Detection | UV or Mass Spectrometry (MS) sielc.com |

For faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) can be employed. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates without sacrificing separation efficiency. sielc.comsielc.com Methods developed for HPLC can often be transferred to UPLC systems, particularly when using columns with smaller particle sizes, such as 3 µm, for faster applications. sielc.comsielc.com The principles of separation remain the same as in HPLC, but the speed and resolution are significantly enhanced. nih.gov

HPLC is not only an analytical tool but also a powerful technique for purification. Preparative HPLC is used to isolate and purify larger quantities of a specific compound from a mixture. ijrpr.comwelch-us.com This is particularly useful for obtaining pure this compound or for isolating and identifying unknown impurities that may be present in a crude reaction mixture. ijrpr.comwelch-us.com The same liquid chromatography method used for analytical purposes can often be scaled up for preparative separation. sielc.comsielc.com The goal of preparative HPLC is to achieve high purity and yield of the desired product. ijrpr.com The collected fractions can then be subjected to further analysis, such as NMR or MS, for structural elucidation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in organic synthesis to monitor the progress of reactions. umass.edulibretexts.org It allows for a quick assessment of the consumption of starting materials and the formation of products. umass.edu

In the context of reactions involving this compound, TLC is used to determine when the reaction is complete. rsc.org A small aliquot of the reaction mixture is spotted on a TLC plate, which is a sheet coated with a thin layer of an adsorbent like silica gel. umass.edurochester.edu The plate is then developed in a suitable solvent system, and the separated spots are visualized, typically under UV light or by using a staining agent like potassium permanganate. rsc.orgumass.edu For instance, in a synthesis involving a carboxylic acid and an alcohol, TLC analysis can indicate the complete consumption of the starting carboxylic acid. rsc.org

For purification, preparative TLC can be used. rsc.org In this method, the crude product is applied as a band on a larger TLC plate. After development, the band corresponding to the desired product is scraped off the plate, and the compound is extracted from the adsorbent using a suitable solvent. reddit.com For example, a sample can be purified by preparative TLC using a solvent system like 10% ethyl acetate (B1210297) in petroleum ether. rsc.org

Spectroscopic Methods

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a singlet. The proton on the alpha-carbon (the carbon bonded to the bromine atom) is expected to produce a triplet, due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. The protons of the alkyl chain would show complex multiplets, with their chemical shifts determined by their proximity to the electron-withdrawing ester and bromo groups.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound (C₇H₁₃BrO₂), seven distinct signals are anticipated, corresponding to each of the seven carbon atoms in its unique electronic environment. docbrown.info The carbonyl carbon of the ester group is expected to have the largest chemical shift. docbrown.info The carbon atom bonded to the bromine will also be significantly deshielded. The methoxy carbon and the carbons of the butyl chain will appear at characteristic upfield shifts. docbrown.infodocbrown.info

Table 1: Predicted NMR Data for this compound

| Analysis Type | Predicted Feature | Description |

|---|---|---|

| ¹H NMR | Singlet | Corresponds to the three protons of the methyl ester (-COOCH₃) group. |

| Triplet | Corresponds to the single proton on the carbon bearing the bromine atom (-CHBr). | |

| Multiplets | Corresponds to the eight protons of the butyl chain (-CH₂CH₂CH₂CH₃). | |

| ¹³C NMR | 7 Signals | Indicates seven unique carbon environments in the molecule. |

| Downfield Signal | Characteristic of the carbonyl carbon (C=O) in the ester group. | |

| Downfield Signal | Characteristic of the carbon atom bonded to the bromine (C-Br). |

This table is based on general principles of NMR spectroscopy.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. bu.edu.eg For this compound, the mass spectrum would exhibit a characteristic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.5% and 49.5%, respectively). wpmucdn.com This results in the molecular ion peak appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity. wpmucdn.com

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, allowing for the confirmation of its elemental formula, C₇H₁₃BrO₂. bu.edu.eg Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways for this compound would include the loss of the methoxy group ([M-31]⁺), loss of the bromine atom ([M-79/81]⁺), and cleavage of the carbon-carbon bonds in the alkyl chain. bu.edu.egdocbrown.infoyoutube.com

Table 2: Expected Mass Spectrometry Data for this compound

| Feature | m/z (mass-to-charge ratio) | Interpretation |

|---|---|---|

| Molecular Ion (M⁺) | 208/210 | Presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. |

| Fragment | 177/179 | Loss of the methoxy group (-OCH₃). |

| Fragment | 129 | Loss of the bromine atom (-Br). |

| Fragment | 149 | Alpha-cleavage, loss of the butyl radical (-C₄H₉). |

| Fragment | 59 | Fragment corresponding to the carboxymethyl group [C(O)OCH₃]⁺. |

This table presents predicted data based on the principles of mass spectrometry for halogenated esters.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption peak is anticipated for the carbonyl (C=O) stretching vibration of the ester group. docbrown.info Other significant peaks include those for the C-O stretching of the ester and the C-Br stretching vibration. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | ~1740 |

| Ester (C-O) | Stretch | ~1250-1100 |

| Alkyl (C-H) | Stretch | ~2960-2850 |

| Haloalkane (C-Br) | Stretch | ~750-500 |

This table is based on typical IR absorption frequencies for the specified functional groups. docbrown.info

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For a halogen-containing compound like this compound, elemental analysis would also be used to confirm the bromine content. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₇H₁₃BrO₂) to verify the purity and empirical formula of the compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 40.21 |

| Hydrogen | H | 1.01 | 6.27 |

| Bromine | Br | 79.90 | 38.22 |

Crystallographical Methods

Single-crystal X-ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline compound. However, as this compound is a liquid at room temperature, this technique is not directly applicable. innospk.com Structural confirmation by crystallography would require the synthesis of a solid derivative. For instance, related compounds have been successfully crystallized and their structures determined, such as rac-methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, which was analyzed to determine bond lengths, bond angles, and intermolecular interactions. nih.gov Such an approach could be used to indirectly confirm the stereochemistry and conformation of the methyl hexanoate (B1226103) backbone.

Optical Behavior Analysis (e.g., Refractive Index)

The refractive index of a substance is a fundamental physical property that measures how light propagates through it. It is a valuable parameter for the identification and purity assessment of liquid compounds. For this compound, the refractive index is a well-documented physical constant. Multiple sources report the refractive index (n20/D) to be approximately 1.455 at 20 °C. innospk.comsigmaaldrich.comottokemi.comottokemi.comsigmaaldrich.com This value serves as a quick and reliable check for the identity and purity of a sample in a laboratory setting.

Applications in Specialized Chemical Synthesis

Pharmaceutical and Drug Development

In the realm of pharmaceutical and drug development, methyl 2-bromohexanoate plays a significant role as a key intermediate. nbinno.comguidechem.com Its ability to introduce a specific carbon chain and a reactive site for further molecular elaboration makes it a valuable tool for medicinal chemists. innospk.com

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.com It is employed as a starting material or key intermediate in the production of a range of drugs, including antihypertensive agents and anticonvulsants. nbinno.com For instance, it is a key component in the synthesis of the antihypertensive drug moxonidine. nbinno.com The synthesis involves reacting this compound with 2,6-dichlorobenzylamine, followed by cyclization and deprotection steps to yield the final API. nbinno.com

| Drug Class | Example API | Role of this compound |

| Antihypertensives | Moxonidine | Key intermediate in the synthesis pathway. nbinno.com |

| Anticonvulsants | Not specified | Used as a building block. nbinno.com |

| Antitumor agents | Not specified | Employed in the preparation of these drugs. nbinno.com |

Researchers utilize this compound to synthesize novel compounds that may exhibit therapeutic effects. innospk.comguidechem.com The compound's structure allows for the introduction of a hexanoate-derived carbon chain into a target molecule, a common strategy in drug development for modifying the pharmacokinetic and pharmacodynamic properties of a compound. innospk.com This adaptability makes it a cornerstone in the creation of complex molecular frameworks with potential biological activity. innospk.com For example, it has been used in the synthesis of 2-butyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one, a compound of interest in medicinal chemistry. sigmaaldrich.comchemicalbook.com

The synthesis of molecules with potential anti-inflammatory and analgesic properties can involve the use of bromoesters like ethyl 2-bromohexanoate, a close analog of this compound. lookchem.com These intermediates are used to create various therapeutic compounds. lookchem.com For instance, research has been conducted on the synthesis of succinimide (B58015) derivatives, such as ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which have shown potential anti-inflammatory and analgesic activities. nih.gov While this specific example does not directly use this compound, it highlights the role of similar bromo-ester compounds in this area of drug development.

N-methylated peptides often exhibit improved pharmacokinetic properties, such as enhanced cell permeability and stability against proteolytic degradation. nih.gov While direct use of this compound in this context is not explicitly detailed, the synthesis of N-methylated amino acids, which are the building blocks of these peptides, can be achieved through methods involving bromo-acid derivatives. nih.gov For example, a method for preparing N(α)-Fmoc-N(ε)-(Boc, methyl)-l-lysine, a key building block for methylated peptides, utilizes l-2-amino-6-bromohexanoic acid derivatives as intermediates. researchgate.netnih.govresearchgate.net This demonstrates the relevance of the bromohexanoic acid scaffold, to which this compound belongs, in the synthesis of modified peptides. researchgate.netnih.govresearchgate.net

Agrochemical Synthesis

This compound is also an important intermediate in the agrochemical industry. nbinno.comnbinno.comguidechem.com Its chemical reactivity is harnessed to produce a variety of substances aimed at protecting crops and enhancing agricultural productivity. nbinno.com

The compound serves as a starting material for the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. nbinno.comnbinno.comalfa-industry.comnfdchem.com It can be used to produce different classes of agrochemicals such as pyrethroids, pyrazoles, and triazoles. nbinno.com A notable example is its use as a precursor in the synthesis of the insecticide permethrin. nbinno.com This process involves the reaction of this compound with 3-phenoxybenzyl alcohol, followed by a series of chemical transformations including oxidation, esterification, and cyclization. nbinno.com The development of new herbicides also relies on a diverse range of chemical intermediates to create effective and selective products. researchgate.netnih.gov

Biochemical and Biological Research Applications

Studies on Enzyme Activity and Metabolic Pathways

Methyl 2-bromohexanoate and its derivatives are utilized in the investigation of enzyme activity and metabolic pathways. The bromine atom can act as a reactive handle for covalent modification of enzyme active sites, while the hexanoate (B1226103) chain mimics natural fatty acid substrates.

One area of focus is the study of enzymes involved in fatty acid metabolism. For instance, 2-bromohexanoic acid, a related compound, has been shown to inhibit enzymes crucial for the synthesis of rhamnolipids and polyhydroxyalkanoates (PHAs) in Pseudomonas aeruginosa. plos.org Specifically, it targets RhlA and PhaG, enzymes that provide precursors for these products. plos.org The inhibitory effect is dependent on the alkyl chain length, with shorter chains like that in 2-bromohexanoic acid demonstrating stronger inhibition. plos.org

Studies on Pseudomonas aeruginosa have demonstrated that 2-bromoalkanoic acids, including 2-bromohexanoic acid, can simultaneously inhibit the production of both rhamnolipids and PHAs. plos.org This dual inhibition is significant because these compounds are linked to the bacterium's virulence and ability to form biofilms. plos.orgscienceopen.com The inhibitory strength was found to be inversely proportional to the alkyl chain length of the 2-bromoalkanoic acid, with 2-bromohexanoic acid being the most potent inhibitor among those tested (2-bromohexanoic acid, 2-bromooctanoic acid, and 2-bromodecanoic acid). plos.org

Table 1: Inhibition of PHA and Rhamnolipid Synthesis in P. aeruginosa PA14 by 2-Bromoalkanoic Acids

| Compound | Concentration | % Inhibition of PHA Synthesis | % Inhibition of Rhamnolipid Synthesis |

| 2-Bromohexanoic acid (2-BrHA) | 2 mM | 89.3% | 87.8% |

| 2-Bromooctanoic acid (2-BrOA) | 2 mM | 67.8% | 68.2% |

| 2-Bromodecanoic acid (2-BrDA) | 2 mM | 35.5% | 0.3% |

Data sourced from Gutierrez et al. (2013) plos.org

These findings highlight the utility of 2-bromo-fatty acids in dissecting the metabolic pathways of pathogenic bacteria and identifying potential targets for new antimicrobial agents. plos.org

Investigation of Biofilm Formation and Swarming Motility in Microorganisms

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. They are notoriously resistant to antibiotics and host immune responses. Swarming motility is a coordinated movement of bacteria across a surface, which is often a prerequisite for biofilm formation. wikipedia.org

This compound and its derivatives have been instrumental in studying these bacterial behaviors. Research has shown that 2-bromohexanoic acid can significantly inhibit biofilm formation and swarming motility in Pseudomonas aeruginosa. plos.orgmdpi.com The inhibition of swarming motility is linked to the suppression of rhamnolipid production, as these biosurfactants are essential for reducing surface tension and enabling bacterial movement. plos.orgresearchgate.net

The inhibitory effect on biofilm formation is also notable. In P. aeruginosa PA14, 5 mM 2-bromohexanoic acid reduced biofilm formation to 18% of the control after 48 hours. plos.orgresearchgate.net This effect was also observed to be dependent on the alkyl chain length, with 2-bromohexanoic acid being a more potent inhibitor than 2-bromooctanoic acid and 2-bromodecanoic acid. plos.orgmdpi.com

Table 2: Effect of 2-Bromoalkanoic Acids on Biofilm Formation in P. aeruginosa PA14 (48h)

| Compound | Concentration | Biofilm Formation (Compared to Control) |

| 2-Bromohexanoic acid (2-BrHA) | 5 mM | 18% |

| 2-Bromooctanoic acid (2-BrOA) | 5 mM | 26% |

| 2-Bromodecanoic acid (2-BrDA) | 5 mM | 67% |

Data sourced from Gutierrez et al. (2013) plos.orgresearchgate.net

These studies underscore the potential of using compounds like this compound to interfere with bacterial communication and community behaviors, offering new avenues for controlling pathogenic bacteria. unipi.it

Exploration of Antimicrobial Agents

The unique reactivity of this compound makes it a useful starting material for the synthesis of novel antimicrobial compounds. The bromine atom can be readily displaced by various nucleophiles to introduce different functional groups, allowing for the creation of a diverse library of compounds for antimicrobial screening.

For example, this compound has been used as a precursor in the synthesis of 2-aryl-3-(phenylthiohexamido)-4H-thiazolidinones. researchgate.net These compounds were then evaluated for their antimicrobial activity. researchgate.net This synthetic strategy involves the reaction of thiophenol with this compound to form phenylthiomethylhexanoate, which is then converted to the corresponding hydrazine (B178648) derivative. researchgate.net This intermediate can then be reacted with aromatic aldehydes and thioglycolic acid to generate the final thiazolidinone compounds. researchgate.net

While the direct antimicrobial activity of this compound itself is not extensively documented, its role as a versatile building block is crucial for the development of new therapeutic agents. researchgate.net

Potential as Cancer Biomarkers

Recent research has suggested a potential role for this compound as a biomarker for certain types of cancer. biosynth.comcymitquimica.com A biomarker is a measurable indicator of some biological state or condition. In the context of cancer, biomarkers can be used for diagnosis, prognosis, and monitoring treatment response.

This compound has been detected in the urine of patients with cervical cancer. biosynth.comguidechem.com Its presence in these patients, and not in healthy individuals, suggests that it could be a specific indicator of the disease. biosynth.com The exact biochemical pathway leading to the production of this compound in cancer patients is still under investigation.

Furthermore, this compound has also been found in individuals exposed to benzene, a known carcinogen. biosynth.comguidechem.com This finding suggests a possible link between environmental exposure, metabolic changes, and the production of this specific compound. Further research is needed to validate this compound as a reliable cancer biomarker and to understand its role in the pathophysiology of the disease.

Pharmacokinetic Studies

Pharmacokinetics is the study of how an organism affects a drug, including the processes of absorption, distribution, metabolism, and excretion. While specific pharmacokinetic data for this compound is not extensively available in the public domain, its chemical structure provides insights into its potential behavior in biological systems.

In the context of drug development, this compound has been used as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, it has been incorporated into the synthesis of novel histone deacetylase (HDAC) inhibitors. researchgate.net In such cases, the pharmacokinetic properties of the final drug molecule would be of primary interest.

Additionally, methyl 6-bromohexanoate, a related compound, has been used in the synthesis of haptens for the development of vaccines against methamphetamine. nih.gov This highlights the use of bromo-esters in creating molecules that can elicit an immune response, a key aspect of vaccine development.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Structure Analysis

Molecular modeling provides fundamental information about the three-dimensional arrangement of atoms in Methyl 2-bromohexanoate. The molecule consists of a six-carbon hexanoate (B1226103) backbone with a bromine atom located at the alpha-position (carbon-2). guidechem.com The carboxyl group is esterified with a methyl group. guidechem.com Its structure is represented by the linear formula CH₃(CH₂)₃CHBrCOOCH₃ and the canonical SMILES string CCCCC(Br)C(=O)OC. sigmaaldrich.comsigmaaldrich.com

Computational methods can also predict physicochemical properties derived from molecular structure. For instance, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated for various adducts of this compound using tools like CCSbase. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 209.01717 | 139.6 |

| [M+Na]⁺ | 230.99911 | 149.8 |

| [M-H]⁻ | 207.00261 | 142.6 |

| [M+NH₄]⁺ | 226.04371 | 162.1 |

| [M+K]⁺ | 246.97305 | 140.5 |

| [M+H-H₂O]⁺ | 191.00715 | 140.1 |

| [M+HCOO]⁻ | 253.00809 | 159.3 |

| Data sourced from PubChemLite. uni.lu |

Prediction of Reactivity and Reaction Mechanisms

Theoretical studies help predict the reactivity of this compound by identifying its most reactive sites. The molecule possesses two primary functional groups that dictate its chemical behavior: the bromine atom and the ester group. innospk.com The bromine at the α-carbon is an excellent leaving group, making this position susceptible to nucleophilic substitution reactions. guidechem.comnih.gov The electron-withdrawing nature of the adjacent carbonyl group further activates the C-Br bond for such reactions. innospk.com

Computational models can predict the feasibility of various reaction pathways. For example, this compound is known to undergo addition reactions with alkenes like methyl-10-undecenoate and participate in radical additions. chemicalbook.comchemsrc.comsigmaaldrich.com Theoretical models can elucidate the mechanisms of these reactions, whether they proceed through ionic intermediates or radical pathways. Studies on related α-bromo ketones show that photoinduced electron transfer can generate radical species, which then undergo further reactions. researchgate.net

Furthermore, the ester group itself can be a site of reaction, such as hydrolysis back to the carboxylic acid or reduction to an alcohol. innospk.com Computational analysis can predict the conditions required for these transformations and compare their energetic favorability against reactions at the C-Br bond. Mechanistic studies on similar α-bromo esters have explored nickel-catalyzed asymmetric cross-coupling reactions, demonstrating that the nature of the ester group can influence enantioselectivity. acs.org The hyperconjugative stabilization of the C-Br bond discussed in the structure analysis also plays a crucial role in reactivity, as it facilitates the cleavage of this bond, a key step in many of its reactions. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT) or semi-empirical methods like AM1, provide quantitative data on the electronic structure of this compound. nih.govcore.ac.uk These calculations are essential for understanding its reactivity on a deeper level.

A critical aspect of these calculations is the determination of the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electrophilic compound like this compound, the energy of the LUMO is particularly important. Quantitative structure-activity relationship (QSAR) studies on a series of α-haloesters have shown a direct correlation between the LUMO energy (Elumo) and biological activity, which serves as a proxy for chemical reactivity. core.ac.uk A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, as the molecule can more readily accept electrons into this orbital. core.ac.uk These studies confirm that bromine-substituted esters are potent electrophiles. core.ac.uk

DFT calculations have been instrumental in confirming the presence and significance of hyperconjugation in similar α-halo compounds. nih.gov For α-haloglycine esters, calculations showed a stabilizing energy contribution from the n(N)→σ(C–Br) interaction. nih.gov A similar interaction involving the ester oxygen lone pairs (n(O)→σ(C–Br)) would be expected in this compound, and quantum calculations could quantify its impact on the molecule's geometry and electronic distribution. These calculations can also predict other properties, such as partial atomic charges, bond orders, and theoretical spectroscopic data, which are invaluable for rationalizing observed chemical behavior and designing new synthetic applications. escholarship.org

Environmental and Safety Considerations in Advanced Research

Environmental Fate and Transformations (e.g., Polymerization with Sulfoxide)

The environmental behavior of Methyl 2-bromohexanoate is an area of ongoing research. One notable transformation is its reaction with sulfoxide (B87167) in the environment, which can lead to the formation of polymers. biosynth.com This reactive nature suggests that its release into the environment could result in the generation of new, more complex substances. biosynth.com The compound also undergoes addition reactions with other chemicals, such as methyl-10-undecenoate, to yield products like lactone and dimethyl-2-butyltridecandioate. chemicalbook.com

While detailed studies on the complete environmental lifecycle of this compound are not extensively documented in the provided search results, the fate of structurally related bromo-compounds like methyl bromide has been studied. For methyl bromide, factors such as soil composition, moisture content, and temperature significantly influence its transport and degradation. nih.gov For instance, higher soil organic matter can increase the degradation of such compounds, thereby reducing their volatilization into the atmosphere. nih.gov Although a different molecule, these principles highlight the types of environmental factors that could influence the persistence and transformation of this compound.

Handling and Storage Protocols for Laboratory and Industrial Settings

Proper handling and storage of this compound are essential to ensure the safety of personnel and maintain the integrity of the compound. innospk.comfishersci.com Standard protocols require handling the chemical in a well-ventilated area and using personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection that complies with standards like OSHA's 29 CFR 1910.133 or European Standard EN166. fishersci.comtcichemicals.com Contact with skin, eyes, and clothing should be avoided, as should inhalation and ingestion. fishersci.com

Storage areas must be cool, dry, and well-ventilated. fishersci.com Containers should be kept tightly closed and stored away from heat, sparks, open flames, and other ignition sources. fishersci.com The compound is incompatible with oxidizing agents and should be stored separately from such materials. fishersci.comtcichemicals.com To preserve its quality, it is critical to maintain a low moisture content, typically below 0.1%. innospk.com

Table 1: Physical Properties for Handling and Storage

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Colorless, clear liquid | innospk.comtcichemicals.com |

| Boiling Point | 195.9°C; 94°C / 15 mmHg | innospk.comtcichemicals.com |

| Melting Point | -10°C | innospk.com |

| Flash Point | 69°C - 80.6°C | innospk.comfishersci.comtcichemicals.com |